molecular formula C15H31BO3Si B3051613 Tert-butyldimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)oxy)silane CAS No. 350498-98-5

Tert-butyldimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)oxy)silane

Cat. No.: B3051613
CAS No.: 350498-98-5
M. Wt: 298.3 g/mol
InChI Key: BDMALLJGDNDETC-UHFFFAOYSA-N
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Description

Tert-butyldimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)oxy)silane is a chemical compound with the molecular formula C15H31BO3Si and a molecular weight of 298.3 g/mol. This compound features a boron atom, a silicon atom, and multiple carbon and hydrogen atoms. It is known for its utility in various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyldimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)oxy)silane typically involves the reaction of tert-butyldimethylsilyl chloride with allyl boronic acid pinacol ester under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the compound is produced through a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Tert-butyldimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)oxy)silane can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form various oxygen-containing derivatives.

  • Reduction: Reduction reactions can yield boronic acid derivatives.

  • Substitution: Substitution reactions can lead to the formation of different organosilicon compounds.

Scientific Research Applications

Chemistry: This compound is widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. It serves as a boronic acid derivative, facilitating the formation of carbon-carbon bonds.

Biology: In biological research, tert-butyldimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)oxy)silane is used in the labeling of biomolecules and in the study of enzyme mechanisms.

Industry: In the chemical industry, it is used as an intermediate in the synthesis of various silicon-containing compounds and materials.

Mechanism of Action

The mechanism by which tert-butyldimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)oxy)silane exerts its effects involves its role as a boronic acid derivative. It participates in cross-coupling reactions by forming stable boronate complexes with various substrates, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of boronic acids and their subsequent reactions with nucleophiles.

Comparison with Similar Compounds

  • Tert-butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) carbonate: This compound is structurally similar but features a phenyl group instead of an allyl group.

  • (E)-3-(tert-butyldimethylsilyloxy)propene-1-yl-boronic acid pinacol ester: Another related compound with a different ester group.

Uniqueness: Tert-butyldimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)oxy)silane is unique in its combination of boronic acid and silicon functionalities, which allows for versatile applications in cross-coupling reactions and other chemical processes.

Properties

IUPAC Name

tert-butyl-dimethyl-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoxy]silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31BO3Si/c1-12(11-17-20(9,10)13(2,3)4)16-18-14(5,6)15(7,8)19-16/h1,11H2,2-10H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMALLJGDNDETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)CO[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31BO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40581742
Record name tert-Butyl(dimethyl){[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]oxy}silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40581742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350498-98-5
Record name tert-Butyl(dimethyl){[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]oxy}silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40581742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl(dimethyl)((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl)oxy)silane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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